N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-4-ethoxy-3-nitrobenzamide
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Overview
Description
N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-4-ethoxy-3-nitrobenzamide is an organic compound with a complex structure that includes aromatic rings, nitro groups, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-4-ethoxy-3-nitrobenzamide typically involves multiple steps. One common approach is to start with the nitration of an aromatic compound to introduce nitro groups. This is followed by a series of reactions including amination, ethoxylation, and amidation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-4-ethoxy-3-nitrobenzamide can undergo various chemical reactions including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents such as halogens or sulfonic acids under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-4-ethoxy-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-4-ethoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro and amine groups can participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-4-methoxy-3-nitrobenzamide
- N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-4-ethoxy-3-aminobenzamide
- N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-4-ethoxy-3-nitrobenzoic acid
Uniqueness
N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-4-ethoxy-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C17H17ClN4O6 |
---|---|
Molecular Weight |
408.8 g/mol |
IUPAC Name |
N-[2-(2-chloro-6-nitroanilino)ethyl]-4-ethoxy-3-nitrobenzamide |
InChI |
InChI=1S/C17H17ClN4O6/c1-2-28-15-7-6-11(10-14(15)22(26)27)17(23)20-9-8-19-16-12(18)4-3-5-13(16)21(24)25/h3-7,10,19H,2,8-9H2,1H3,(H,20,23) |
InChI Key |
FXCHKTNEAJXDFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCNC2=C(C=CC=C2Cl)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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